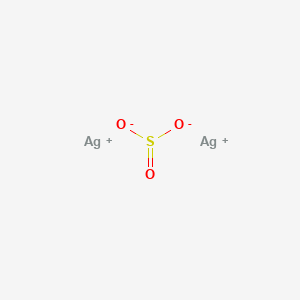
Silver sulfite
Übersicht
Beschreibung
Silver sulfite is a chemical compound with the formula Ag2O3S . It is an unstable silver compound that decomposes to silver dithionate and silver sulfate when heated or exposed to light .
Synthesis Analysis
Silver sulfite can be synthesized using various methods. One approach involves the sonochemistry method to create silver sulfide nanoparticles (Ag2S NPs), which are being explored as infrared active nanomaterials . Another method involves the hydrothermal synthesis of silver sulfide . Additionally, silver sulfide powders have been synthesized through chemical precipitation from aqueous solutions of silver nitrate, sodium sulfide, and sodium citrate or Trilon B as a complexing agent and stabilizer .Molecular Structure Analysis
The molecular formula of silver sulfite is Ag2O3S . The microstructure of nanostructured semiconductor silver sulfide (Ag2S), including its composition, nonstoichiometry, size, and shape of particles, determines its electronic structure, optical, and electrical properties .Chemical Reactions Analysis
Silver sulfite is known to react with hot concentrated H2SO4, HNO3, and aqua regia . It also reacts with hydrogensulfide in 0.4M HNO3 to form silver sulfide . When heated or exposed to light, silver sulfite decomposes to silver dithionate and silver sulfate .Physical And Chemical Properties Analysis
Silver sulfite is a white crystalline solid . It is insoluble in alcohol but soluble in nitric acid, sulfuric acid, and alkali cyanide solutions . The physical and chemical properties of nanostructured silver sulfite, such as composition, nonstoichiometry, size, and shape of particles, can influence its electronic structure, optical, and electrical properties .Wissenschaftliche Forschungsanwendungen
Photocatalysis
- Application : Silver sulfide nanoparticles are considered as potential photocatalysts due to their narrow band gap energy, mechanical and thermal stability, cyclability, and ease of synthesis . They are used in photocatalytic degradation of organic dyes .
- Methods : Different methods have been investigated to produce various forms of silver sulfide nanoparticles, including hydrothermal method, chemical bath deposition, microwave-based approach, sonochemical method, single molecular precursor’s decomposition, and green synthesis .
- Results : The application of silver sulfide nanoparticles in photocatalysis has shown promising results in addressing various issues related to energy and environment .
Biosensors
- Application : Silver sulfide has applications in the development of biosensors .
- Methods : The synthesis of silver sulfide nanoparticles for biosensor applications typically involves methods like hydrothermal method, chemical bath deposition, microwave-based approach, etc .
- Results : While the specific outcomes can vary depending on the type of biosensor, the use of silver sulfide generally enhances the sensitivity and efficiency of these devices .
Infrared Detectors
- Application : Silver sulfide is used in the manufacturing of infrared detectors .
- Methods : The fabrication of infrared detectors using silver sulfide involves the synthesis of nanoparticles through methods like hydrothermal method, chemical bath deposition, etc .
- Results : The use of silver sulfide in infrared detectors enhances their performance in terms of sensitivity and detection range .
Safety And Hazards
Zukünftige Richtungen
Research on silver sulfite and related compounds is ongoing, with a focus on their potential applications in modern electronics, biology, and medicine . For instance, silver sulfite has been used to fabricate high-performance supercapacitors . Future research directions include the development of new methods of synthesis of semiconductor heteronanostructures for optoelectronics, photocatalysis, and biosensing .
Eigenschaften
IUPAC Name |
disilver;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFMBAHFPUBDS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889609 | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver sulfite | |
CAS RN |
13465-98-0 | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver(1+) sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



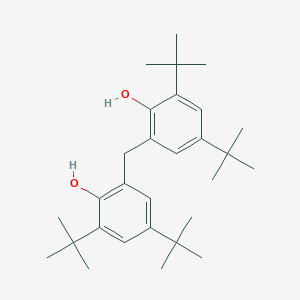
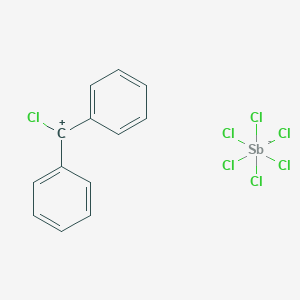
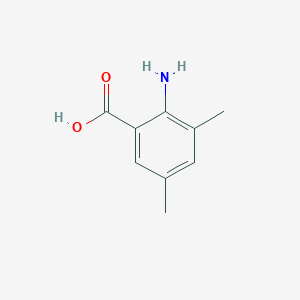
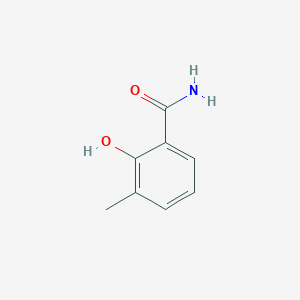
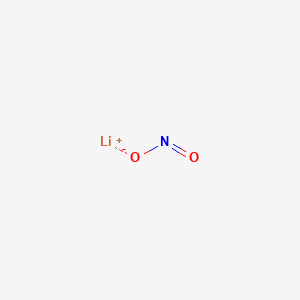
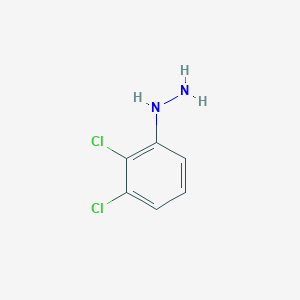
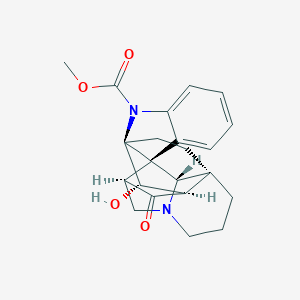
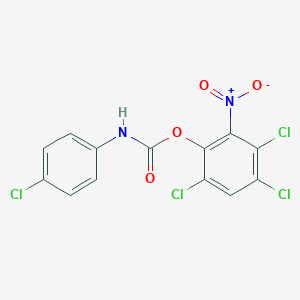
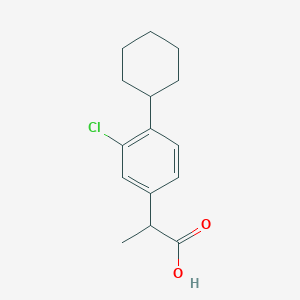
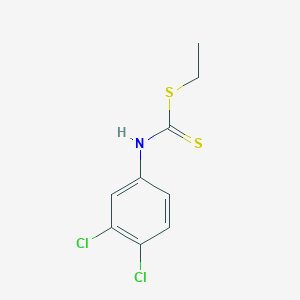
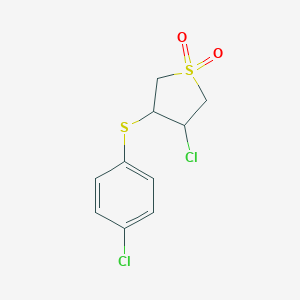
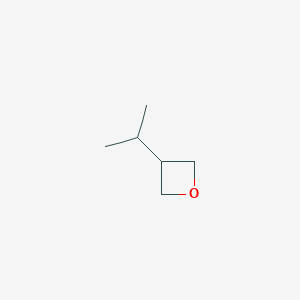
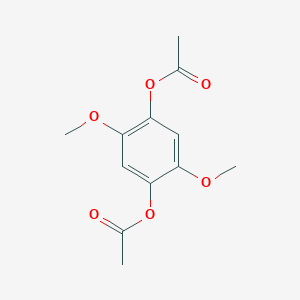
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)